

Part 1: [18F]RO-948 for In Vivo Imaging of Tau Pathology

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| Compound of Interest | | |
|----------------------|-----------|-----------|
| Compound Name: | RO-76 | |
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Audience: Researchers, scientists, and clinical professionals in neurology and neuroimaging.

Application Notes

Introduction to [18F]RO-948

[18F]RO-948 is a second-generation positron emission tomography (PET) tracer with high selectivity and specificity for paired helical filament (PHF)-tau, the form of tau protein that aggregates into neurofibrillary tangles (NFTs) in Alzheimer's disease and other tauopathies.[1] Unlike first-generation tau tracers, [18F]RO-948 exhibits minimal off-target binding to other proteins like monoamine oxidase A and B (MAO-A and MAO-B), leading to a better signal-to-background ratio and more reliable quantification of tau burden in the brain.[1] Its favorable pharmacokinetic properties make it a valuable tool for the in vivo visualization and measurement of tau pathology.[1]

Mechanism of Action and Signaling Pathway

In Alzheimer's disease, the microtubule-associated protein tau becomes hyperphosphorylated and aggregates into insoluble NFTs within neurons. This process is a key hallmark of the disease, correlating closely with neuronal dysfunction and cognitive decline. [18F]RO-948 is designed to cross the blood-brain barrier and selectively bind to these aggregated tau deposits. The emission of positrons from the 18F radioisotope allows for the three-dimensional mapping of tau pathology in the living brain using a PET scanner.[2] Studies have shown that [18F]RO-







948 uptake is significantly higher in brain regions associated with Alzheimer's disease compared to other neurodegenerative disorders, highlighting its diagnostic potential.[3]

Applications in In Vivo Imaging

- Differential Diagnosis: [18F]RO-948 PET can accurately differentiate Alzheimer's disease from other forms of dementia, such as frontotemporal dementia, by visualizing the characteristic distribution of tau pathology.[3]
- Disease Staging and Progression: The tracer allows for the longitudinal tracking of tau accumulation, providing a biomarker to monitor disease progression and severity.[2]
- Pharmacodynamic Biomarker: In clinical trials for anti-tau therapies, [18F]RO-948 can serve
 as a pharmacodynamic biomarker to assess whether a therapeutic agent is engaging its
 target and modifying the course of tau pathology.[2]
- Research Tool: It is used extensively in research to understand the role of tau in neurodegeneration and its relationship with other pathologies, such as amyloid-β plaques.[2]
 [4]

Quantitative Data



| Parameter | Value / Observation | Source |
|------------------------|--|--------|
| Target | Paired Helical Filament (PHF)-tau | [1] |
| Selectivity | High selectivity for PHF-tau over Aβ plaques | [1] |
| Off-Target Binding | Low affinity for MAO-A and MAO-B, resulting in less off-target signal | [1] |
| Diagnostic Performance | Outperformed MRI and cerebrospinal fluid (CSF) biomarkers in distinguishing Alzheimer's disease from other conditions | [3] |
| Clinical Finding | Higher standardized uptake value ratios (SUVRs) in Alzheimer's patients compared to cognitively normal subjects and those with other neurodegenerative disorders | [3] |

Experimental Protocols

Protocol 1: Preclinical In Vivo Tau PET Imaging in a Rodent Model

Objective: To quantify tau pathology in a transgenic mouse model of tauopathy using [18F]RO-948 PET.

Materials:

- [18F]RO-948 (synthesized and quality-controlled)
- Transgenic mouse model of tauopathy (e.g., PS19) and wild-type controls
- Anesthesia (e.g., isoflurane)



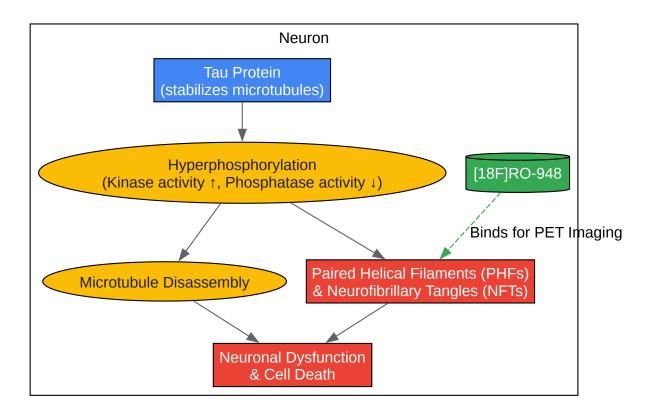
- PET/CT or PET/MR scanner
- Catheter for tail vein injection
- Saline solution

Procedure:

- Animal Preparation: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance). Place the animal on the scanner bed with temperature monitoring.
- Tracer Administration: Administer a bolus injection of [18F]RO-948 (typically 3.7-7.4 MBq) via a tail vein catheter, followed by a saline flush.
- Image Acquisition:
 - Perform a dynamic PET scan for 60-90 minutes immediately following tracer injection.
 - Acquire a CT or MRI scan for anatomical co-registration and attenuation correction.
- Image Reconstruction and Analysis:
 - Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D).
 - Co-register the PET image with the anatomical MRI or CT image.
 - Define regions of interest (ROIs) on the brain images (e.g., hippocampus, cortex).
 - Generate time-activity curves (TACs) for each ROI.
 - Calculate the standardized uptake value ratio (SUVR) by normalizing the uptake in target ROIs to a reference region with low specific binding (e.g., cerebellum).
- Ex Vivo Biodistribution (Optional): Following the final scan, euthanize the animal, dissect major organs and the brain, and measure radioactivity using a gamma counter to confirm in vivo findings.[5]

Diagrams

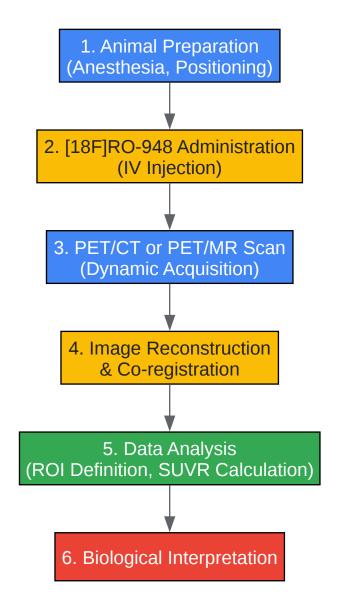




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Caption: Role of Tau protein in neurodegeneration and the binding target of [18F]RO-948.





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Caption: Experimental workflow for an in vivo PET imaging study using [18F]RO-948.

Part 2: CTIM-76 for In Vivo Imaging and Cancer Therapy

Audience: Researchers, scientists, and drug development professionals in oncology and immunotherapy.

Application Notes

Introduction to CTIM-76







CTIM-76 is a T-cell engaging bispecific antibody that targets Claudin 6 (CLDN6) on tumor cells and CD3 on T-cells.[6] CLDN6 is a tight junction protein that is highly expressed in various solid tumors, including ovarian, testicular, and endometrial cancers, but is largely absent in healthy adult tissues, making it an attractive therapeutic target.[6][7] CTIM-76 is designed to physically link cytotoxic T-cells to CLDN6-positive cancer cells, thereby redirecting the patient's immune system to attack the tumor.[7]

Mechanism of Action

The dual-binding capability of CTIM-76 is central to its function. One arm of the antibody binds to CLDN6 on the surface of a cancer cell, while the other arm binds to the CD3 epsilon chain, a component of the T-cell receptor complex on T-cells. This cross-linking activates the T-cell, causing it to release cytotoxic granules (containing perforin and granzymes) that induce apoptosis in the targeted cancer cell. This mechanism does not require traditional T-cell activation through peptide-MHC recognition, allowing for a potent and targeted anti-tumor immune response.

Applications in In Vivo Imaging

While CTIM-76 is primarily a therapeutic agent, in vivo imaging studies are critical during its preclinical development to assess its efficacy, biodistribution, and pharmacodynamics. These studies typically involve:

- Tumor Growth Inhibition Studies: Using xenograft or patient-derived xenograft (PDX) models, where human tumors are grown in immunocompromised mice, the effect of CTIM-76 on tumor volume is monitored over time using imaging techniques like bioluminescence imaging (if tumor cells are engineered to express luciferase) or physical caliper measurements.
- Biodistribution Studies: CTIM-76 can be labeled with a near-infrared (NIR) dye or a
 radioisotope to track its accumulation in the tumor and other organs over time using in vivo
 imaging systems (IVIS) or SPECT/PET imaging, respectively.[8]
- Mechanism of Action Studies: Imaging can be used to visualize T-cell infiltration into the tumor microenvironment following CTIM-76 administration, confirming its mode of action.

Quantitative Data



| Parameter | Value / Observation | Source |
|-------------------|---|--------|
| Target 1 | Claudin 6 (CLDN6) on tumor cells | [6][7] |
| Target 2 | CD3 on T-cells | [6] |
| Potency | High potency and target selectivity in binding and cytotoxicity assays | [6][7] |
| In Vitro Efficacy | Demonstrated ten-fold higher potency in cytotoxicity and cytokine activation compared to benchmarks | [7] |
| In Vivo Efficacy | Induced dose-proportional tumor regressions in xenograft experiments | [7] |
| Clinical Status | FDA cleared IND for a Phase I trial in CLDN6-positive cancers as of May 2024 | [9] |

Experimental Protocols

Protocol 2: In Vivo Efficacy and Imaging Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of CTIM-76 in a mouse xenograft model of ovarian cancer using bioluminescence imaging.

Materials:

- CLDN6-positive human ovarian cancer cell line (e.g., OV-90) engineered to express luciferase.
- Immunocompromised mice (e.g., NSG mice).
- Human peripheral blood mononuclear cells (PBMCs) as a source of T-cells.



- CTIM-76 and a vehicle control.
- D-luciferin substrate.
- In Vivo Imaging System (IVIS) capable of bioluminescence detection.

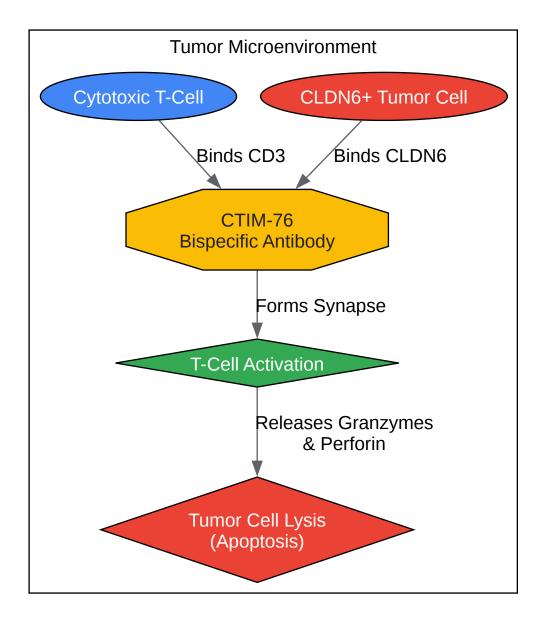
Procedure:

- Tumor Implantation: Subcutaneously implant 1-5 million luciferase-expressing OV-90 cells into the flank of each NSG mouse.
- Tumor Growth and Cohort Formation: Monitor tumor growth by caliper measurement and/or bioluminescence imaging. When tumors reach a specified volume (e.g., 100-150 mm³), randomize mice into treatment and control groups.
- Effector Cell and Drug Administration:
 - Administer human PBMCs intravenously or intraperitoneally to "humanize" the mouse immune system.
 - After allowing time for T-cell engraftment, begin treatment with CTIM-76 or vehicle control according to the planned dosing schedule (e.g., twice weekly via IV injection).
- In Vivo Bioluminescence Imaging:
 - At specified time points (e.g., weekly), anesthetize the mice.
 - Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.
 - After 10-15 minutes, place the mice in the IVIS chamber and acquire bioluminescent images.
- Data Analysis:
 - Draw regions of interest (ROIs) around the tumor bioluminescent signal.
 - Quantify the total flux (photons/second) for each tumor.



- Plot the average tumor signal over time for each treatment group to assess tumor growth inhibition or regression.
- Endpoint: The study may be concluded when tumors in the control group reach a
 predetermined size, or after a set duration. Tumor weights can be measured post-mortem to
 confirm imaging results.

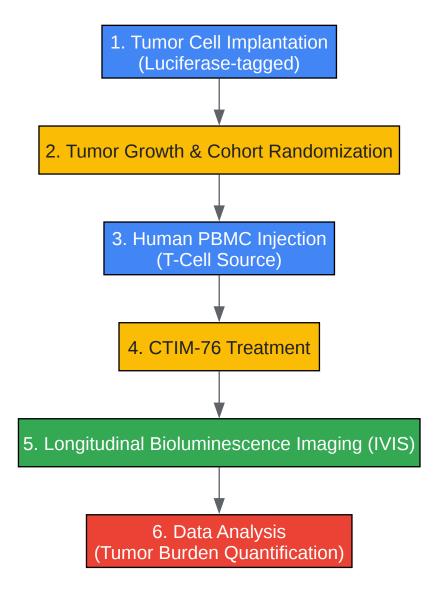
Diagrams



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Caption: Mechanism of action for the CTIM-76 bispecific antibody.





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Caption: Experimental workflow for a preclinical xenograft imaging study.

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Methodological & Application





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